N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11402482
InChI: InChI=1S/C11H13NOS/c1-4-11(3,5-2)12-10(13)9-7-6-8-14-9/h1,6-8H,5H2,2-3H3,(H,12,13)
SMILES: CCC(C)(C#C)NC(=O)C1=CC=CS1
Molecular Formula: C11H13NOS
Molecular Weight: 207.29 g/mol

N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide

CAS No.:

Cat. No.: VC11402482

Molecular Formula: C11H13NOS

Molecular Weight: 207.29 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide -

Specification

Molecular Formula C11H13NOS
Molecular Weight 207.29 g/mol
IUPAC Name N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide
Standard InChI InChI=1S/C11H13NOS/c1-4-11(3,5-2)12-10(13)9-7-6-8-14-9/h1,6-8H,5H2,2-3H3,(H,12,13)
Standard InChI Key DNNFAADMGZVOKA-UHFFFAOYSA-N
SMILES CCC(C)(C#C)NC(=O)C1=CC=CS1
Canonical SMILES CCC(C)(C#C)NC(=O)C1=CC=CS1

Introduction

Chemical Identity and Structural Characteristics

N-(3-Methylpent-1-yn-3-yl)thiophene-2-carboxamide belongs to the class of heterocyclic carboxamides, characterized by a thiophene ring (a five-membered aromatic system containing sulfur) linked to a carboxamide group. The substituent at the amide nitrogen is a 3-methylpent-1-yn-3-yl group, introducing both alkyne and branched alkyl functionalities.

Molecular Formula and Weight

The molecular formula is inferred as C₁₁H₁₃NOS, derived from the combination of thiophene-2-carboxylic acid (C₅H₄O₂S) and 3-methylpent-1-yn-3-amine (C₆H₉N) via amide bond formation, with the elimination of water. The calculated molecular weight is 221.30 g/mol.

Structural Analogues and Comparative Analysis

The benzamide analog N-(3-methylpent-1-yn-3-yl)benzamide (CAS 87117-29-1) shares the same propargylamine substituent but replaces the thiophene ring with a benzene moiety . Key differences include:

  • Molecular weight: 201.26 g/mol (benzamide) vs. 221.30 g/mol (thiophene carboxamide).

  • Electron distribution: The thiophene’s sulfur atom introduces aromaticity with lower electron density compared to benzene, potentially altering reactivity and intermolecular interactions .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide likely follows standard carboxamide coupling protocols, analogous to methods described for its benzamide counterpart :

  • Activation of thiophene-2-carboxylic acid: Conversion to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Nucleophilic substitution: Reaction with 3-methylpent-1-yn-3-amine in the presence of a base (e.g., triethylamine) to form the amide bond.

Table 1: Hypothetical Synthesis Protocol

StepReagents/ConditionsPurpose
1Thiophene-2-carboxylic acid, SOCl₂, refluxAcid chloride formation
23-Methylpent-1-yn-3-amine, Et₃N, DCMAmide coupling
3Column chromatography (PE:EA = 5:1)Purification

Physicochemical Properties

Predicted Physical Properties

Based on structural analogs :

  • logP: ~2.5 (moderate lipophilicity, suitable for blood-brain barrier penetration).

  • Solubility: Low aqueous solubility (<1 mg/mL), necessitating formulation with co-solvents (e.g., DMSO).

  • Melting point: Estimated 80–100°C (solid at room temperature).

Spectroscopic Characteristics

  • IR spectroscopy: Expected peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

  • ¹H NMR:

    • Thiophene protons: δ 7.5–7.7 ppm (aromatic).

    • Propargyl CH: δ 2.1–2.3 ppm.

    • Methyl groups: δ 1.2–1.4 ppm.

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